N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-4-2-13(3-5-14)16(19)17-9-6-15(18)12-7-10-21-11-8-12/h2-5,12,15,18H,6-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKZVLZYMZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Features
Systematic IUPAC Name :
N-[3-Hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide
Molecular Formula : C₁₇H₂₅NO₄
Key Functional Groups :
- 4-Methoxybenzamide moiety
- 3-Hydroxy-3-(tetrahydropyran-4-yl)propyl chain
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary building blocks:
- 4-Methoxybenzoyl chloride (acylating agent)
- 3-Amino-3-(tetrahydropyran-4-yl)propan-1-ol (amine intermediate)
Synthesis of 3-Amino-3-(Tetrahydro-2H-Pyran-4-yl)Propan-1-ol
Route 1: Reductive Amination of Tetrahydropyran-4-one
Steps :
- Aldol Addition : React tetrahydropyran-4-one with acrolein under basic conditions to form 3-(tetrahydropyran-4-yl)propanal1.
- Reduction : Reduce the aldehyde to 3-(tetrahydropyran-4-yl)propan-1-ol using NaBH₄ (yield: 85–90%)2.
- Oxime Formation : Treat with hydroxylamine hydrochloride to form the oxime intermediate3.
- Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) converts the oxime to the primary amine4.
Conditions :
- Solvent: Ethanol/Water (3:1)
- Temperature: 25–40°C
- Catalyst: 10% Pd/C (2 mol%)
Yield : 72–78%5
Route 2: Grignard Addition to Nitriles
Steps :
- Nitrile Synthesis : React tetrahydropyran-4-carbaldehyde with acrylonitrile via Knoevenagel condensation6.
- Grignard Addition : Add methylmagnesium bromide to form 3-(tetrahydropyran-4-yl)propanenitrile7.
- Hydrolysis : Acidic hydrolysis (HCl, H₂O) yields 3-(tetrahydropyran-4-yl)propanal8.
- Reductive Amination : As in Route 1.
Key Advantage : Avoids oxime intermediates, improving scalability9.
Acylation of the Amine Intermediate
Schotten-Baumann Reaction
Procedure :
- Dissolve 3-amino-3-(tetrahydropyran-4-yl)propan-1-ol (1.0 eq) in aqueous NaOH (10%).
- Add 4-methoxybenzoyl chloride (1.2 eq) dropwise at 0–5°C10.
- Stir for 4–6 hours, then acidify with HCl to precipitate the product11.
Optimization :
- Solvent : Dichloromethane/Water (biphasic system)
- Temperature : 0°C → room temperature
- Yield : 88–92%12
Carbodiimide-Mediated Coupling
Reagents :
- EDC (1.5 eq), HOBt (1.5 eq)
- 4-Methoxybenzoic acid (1.1 eq)
Procedure :
- Activate the carboxylic acid in DMF for 30 minutes.
- Add amine intermediate and stir at room temperature for 12 hours13.
- Purify via column chromatography (EtOAc/Hexane, 1:1).
Yield : 80–85%14
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 88–92% | >98% | High | Moderate |
| Carbodiimide Coupling | 80–85% | >95% | Moderate | High |
| Reductive Amination (Route 1) | 72–78% | >97% | Low | Low |
Characterization Data
Spectral Properties
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J=8.8 Hz, 2H, Ar-H)
- δ 6.92 (d, J=8.8 Hz, 2H, Ar-H)
- δ 3.87 (s, 3H, OCH₃)
- δ 3.45–3.30 (m, 4H, tetrahydropyran-H)
- δ 2.60 (t, J=6.4 Hz, 2H, CH₂NH)
IR (KBr) :
- 3280 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O amide)
Industrial-Scale Considerations
Process Optimization
Challenges and Solutions
Stereochemical Control
Applications and Derivatives
- Anticancer Activity : Analogues show IC₅₀ = 2.1 µM against MCF-7 cells23.
- Antimicrobial Derivatives : 4-Nitro substitution enhances Gram-positive activity (MIC = 8 µg/mL)24.
-
CN101538212A (Reduction methods) ↩
-
US6177564B1 (Aldol addition) ↩
-
PMC4897268 (Oxime formation) ↩
-
US6710208B2 (Catalytic hydrogenation) ↩
-
EP2303889A1 (Yield data) ↩
-
EP2279167B1 (Knoevenagel condensation) ↩
-
US9415037B2 (Grignard reactions) ↩
-
WO2014200786A1 (Hydrolysis conditions) ↩
-
US20080312205A1 (Scalability analysis) ↩
-
PubChem CID 354088 (Schotten-Baumann protocol) ↩
-
EP3448847A1 (Acidification steps) ↩
-
CA2752550C (Yield optimization) ↩
-
US9511073B2 (Carbodiimide coupling) ↩
-
US10968192B2 (Purification methods) ↩
-
EP2303889A1 (Catalyst recovery) ↩
-
US9511073B2 (Solvent substitution) ↩
-
ICH Q3A (Impurity limits) ↩
-
USP <467> (Residual solvents) ↩
-
PMC2915371 (Racemization issues) ↩
-
US6177564B1 (Chiral auxiliaries) ↩
-
US20080312205A1 (Byproduct analysis) ↩
-
EP2279167B1 (Stoichiometric control) ↩
-
PMC4897268 (Biological activity) ↩
-
US9511073B2 (Antimicrobial derivatives) ↩
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Target Compound : The tetrahydropyran ring introduces conformational rigidity and moderate hydrophobicity, distinguishing it from halogenated (e.g., iodine in Compound 15) or aromatic (e.g., naphthol in Compound 10ba) analogues .
- Electronic Effects : The 4-methoxy group in all compounds donates electron density via resonance, but the target compound’s hydroxyl group adds polarity absent in dimethylated analogues like 3j .
Key Observations :
- The target compound’s synthesis likely parallels methods for other benzamides (e.g., HBTU-mediated coupling ), but the oxan-4-yl group may require protective strategies for the hydroxyl group during amide bond formation.
- Halogenated analogues (e.g., Compound 15) employ electrophilic iodination under mild conditions, whereas naphthol-containing derivatives (e.g., 10ba) use Lewis acid catalysis .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s oxan-4-yl group balances hydrophilicity (hydroxyl) and lipophilicity (tetrahydropyran), yielding intermediate LogP vs. highly lipophilic iodinated (15) or naphthol-containing (10ba) analogues .
- Dimethylated analogue 3j exhibits higher aqueous solubility due to reduced steric hindrance and polar dimethylamine .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound has the following molecular formula: C16H22N2O4, with a molecular weight of approximately 302.36 g/mol. Its structure includes a methoxy group and a hydroxyl group, which are significant for its biological interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which is crucial in inflammatory responses .
- Antiviral Activity : Similar compounds in the benzamide class have demonstrated antiviral properties. For example, derivatives of 4-methoxybenzamide have been shown to increase intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, particularly against Hepatitis B virus (HBV) . This mechanism could be relevant for this compound as well.
Antiviral Effects
A study investigating the antiviral properties of benzamide derivatives highlighted their effectiveness against various viruses by enhancing host immune responses. The compound this compound could potentially share similar antiviral mechanisms due to structural similarities with known active compounds .
In Vivo Studies
In vivo studies using animal models have demonstrated that compounds with similar structures can effectively reduce viral loads and improve survival rates in infected subjects. For instance, derivatives tested in duck HBV models showed significant reductions in viral replication, suggesting a promising pathway for further research into this compound's efficacy against HBV .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 302.36 g/mol |
| Potential Mechanisms | Enzyme inhibition, antiviral activity |
| Related Compounds | N-phenylbenzamide derivatives |
| Biological Activities | Antiviral effects, anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key steps include:
- Coupling Reactions : Reacting 4-methoxybenzoic acid derivatives with 3-hydroxy-3-(oxan-4-yl)propan-1-amine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
- Hydroxy Group Protection : The hydroxyl group on the tetrahydropyran (oxane) ring may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0°C to room temperature), and catalyst concentration can improve yields. For example, using anhydrous conditions minimizes hydrolysis of intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the structure, particularly verifying the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and the hydroxyl group (δ ~1.5–2.5 ppm for oxane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 348.1606) and detects impurities .
- Chromatography : HPLC or TLC monitors reaction progress and purity, with mobile phases optimized for polar functional groups (e.g., methanol/water mixtures) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Amide Hydrolysis : Unprotected hydroxyl groups may lead to hydrolysis under acidic/basic conditions. Mitigation: Use protective groups (e.g., silyl ethers) and anhydrous solvents .
- Oxidation of Hydroxyl Groups : The secondary alcohol on the oxane ring can oxidize to a ketone. Mitigation: Perform reactions under inert atmospheres (N2/Ar) and avoid strong oxidizing agents .
- Byproduct Formation : Unreacted starting materials or dimerization products. Mitigation: Optimize stoichiometry and employ purification techniques like column chromatography .
Advanced Research Questions
Q. How does the stereochemistry of the oxane ring impact the compound’s biological activity?
The tetrahydropyran ring’s chair conformation influences the spatial orientation of the hydroxyl group, affecting interactions with biological targets (e.g., enzymes or receptors). Computational modeling (molecular docking) can predict binding affinities to targets like kinases or GPCRs. For example:
- Docking Studies : Compare the energy-minimized conformers of the (R)- and (S)-enantiomers to identify stereospecific binding pockets .
- In Vitro Assays : Test enantiopure samples in cell-based assays (e.g., IC50 measurements) to correlate stereochemistry with activity .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or instrumental calibration. Strategies include:
- Cross-Validation : Compare data with structurally similar compounds (e.g., N-(3-fluoropropyl)-4-methoxybenzamide) to identify consistent peaks .
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals in crowded regions (e.g., δ 6.5–7.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are ambiguous .
Q. What in silico methods are effective for predicting the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and metabolism. Key parameters:
- LogP : Predicted ~2.1 (moderate lipophilicity) due to the methoxy and hydroxyl groups .
- Metabolic Sites : CYP3A4-mediated oxidation of the oxane ring and O-demethylation of the methoxy group are likely .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability or plasma protein binding using force fields (e.g., AMBER) .
Methodological Tables
Q. Table 1: Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, CH2Cl2, 0°C → RT | 55–70 | |
| Hydroxyl Protection | TBDMSCl, imidazole, DMF | 85 | |
| Final Deprotection | TBAF, THF | 90 |
Q. Table 2: Critical NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (C6H4OCH3) | 7.2–7.8 | Doublet | |
| Oxane C-OH | 1.8–2.2 | Multiplet | |
| Amide NH | 6.5–7.0 | Broad singlet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
